molecular formula C4H9N2P B14474915 Cyanamide, (trimethylphosphoranylidene)- CAS No. 66055-10-5

Cyanamide, (trimethylphosphoranylidene)-

Cat. No.: B14474915
CAS No.: 66055-10-5
M. Wt: 116.10 g/mol
InChI Key: YPWQJNHQDINLKP-UHFFFAOYSA-N
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Description

Cyanamide, (trimethylphosphoranylidene)-, is an organic compound with the formula (CH₃)₃P=NCN. This compound is notable for its unique structure, featuring a phosphoranylidene group attached to a cyanamide moiety. It is a versatile reagent in organic synthesis, particularly in the formation of various nitrogen-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyanamide, (trimethylphosphoranylidene)-, can be synthesized through several methods. One common approach involves the reaction of trimethylphosphine with cyanogen chloride under controlled conditions. The reaction typically proceeds as follows:

(CH3)3P+ClCN(CH3)3P=NCN+HCl(CH₃)₃P + ClCN \rightarrow (CH₃)₃P=NCN + HCl (CH3​)3​P+ClCN→(CH3​)3​P=NCN+HCl

Another method involves the reaction of trimethylphosphine with cyanamide in the presence of a suitable catalyst. This reaction is usually carried out under mild conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production of cyanamide, (trimethylphosphoranylidene)-, often involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity cyanamide, (trimethylphosphoranylidene)-, suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Cyanamide, (trimethylphosphoranylidene)-, undergoes several types of chemical reactions, including:

    Addition Reactions: It can react with nucleophiles such as amines and alcohols to form substituted cyanamides.

    Cycloaddition Reactions: It participates in cycloaddition reactions to form heterocyclic compounds.

    Substitution Reactions: It can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in reactions with cyanamide, (trimethylphosphoranylidene)-, include amines, alcohols, and various electrophiles. The reactions are typically carried out under mild conditions, often at room temperature, to ensure high selectivity and yield.

Major Products

The major products formed from reactions with cyanamide, (trimethylphosphoranylidene)-, include substituted cyanamides, heterocyclic compounds, and various nitrogen-containing organic molecules.

Scientific Research Applications

Cyanamide, (trimethylphosphoranylidene)-, has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the formation of nitrogen-containing compounds.

    Biology: It is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is used in the development of drugs and therapeutic agents.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyanamide, (trimethylphosphoranylidene)-, involves its ability to act as both a nucleophile and an electrophile. This dual functionality allows it to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

    Cyanamide: A simpler compound with the formula NH₂CN, used in agriculture and organic synthesis.

    Calcium Cyanamide: A derivative of cyanamide used as a fertilizer and in the production of other chemicals.

    Guanidine: A compound with a similar nitrogen-rich structure, used in the synthesis of pharmaceuticals and other organic compounds.

Uniqueness

Cyanamide, (trimethylphosphoranylidene)-, is unique due to its phosphoranylidene group, which imparts distinct reactivity and versatility in organic synthesis. This makes it a valuable reagent for the formation of complex nitrogen-containing molecules.

Properties

CAS No.

66055-10-5

Molecular Formula

C4H9N2P

Molecular Weight

116.10 g/mol

IUPAC Name

(trimethyl-λ5-phosphanylidene)cyanamide

InChI

InChI=1S/C4H9N2P/c1-7(2,3)6-4-5/h1-3H3

InChI Key

YPWQJNHQDINLKP-UHFFFAOYSA-N

Canonical SMILES

CP(=NC#N)(C)C

Origin of Product

United States

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